Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate
Description
Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate (CAS: 1245828-39-0) is a biphenyl-based dicarboxylate ester featuring hydroxyl and methyl ester substituents at the 4' and 3,5 positions, respectively. It is commercially available with a purity of ≥97% and is utilized in academic and industrial research, particularly in coordination chemistry and materials science . The compound serves as a versatile ligand for constructing metal-organic frameworks (MOFs) due to its rigid biphenyl backbone and carboxylate groups, which enable robust coordination with metal ions like Zn(II) .
Properties
IUPAC Name |
dimethyl 5-(4-hydroxyphenyl)benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-20-15(18)12-7-11(8-13(9-12)16(19)21-2)10-3-5-14(17)6-4-10/h3-9,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZJHUDMCVPCIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC=C(C=C2)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4’-hydroxy-[1,1’-biphenyl]-3,5-dicarboxylate typically involves the esterification of 4’-hydroxy-[1,1’-biphenyl]-3,5-dicarboxylic acid. This reaction is carried out in the presence of methanol and a strong acid catalyst, such as sulfuric acid, to yield the dimethyl ester . The reaction conditions generally include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of Dimethyl 4’-hydroxy-[1,1’-biphenyl]-3,5-dicarboxylate follows similar principles but is optimized for higher yields and purity. The process involves continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations. This ensures consistent product quality and efficient use of resources.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4’-hydroxy-[1,1’-biphenyl]-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxylate groups can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Biphenyl alcohol derivatives.
Substitution: Nitro or halogenated biphenyl derivatives.
Scientific Research Applications
Dimethyl 4’-hydroxy-[1,1’-biphenyl]-3,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of Dimethyl 4’-hydroxy-[1,1’-biphenyl]-3,5-dicarboxylate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups enable the compound to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate can be contextualized against related biphenyl dicarboxylates and esters (Table 1). Key comparisons include:
Table 1: Structural and Functional Comparison of this compound with Analogues
Structural and Electronic Differences
- Substituent Effects : The 4'-hydroxy group enhances hydrogen-bonding capability, distinguishing it from 4'-methyl analogues. This hydroxyl group may improve solubility in polar solvents, whereas methyl or bromo substituents (e.g., in ) increase hydrophobicity .
- Functional Group Diversity : Compounds with dioxolane rings () or thiophene moieties () exhibit distinct electronic profiles, influencing their reactivity and biological activity .
Biological Activity
Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate (commonly referred to as DDB) is a compound that has gained attention for its biological activities, particularly in the context of hepatoprotection and potential anticancer properties. This article provides a detailed overview of the biological activity associated with DDB, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
DDB is characterized by its biphenyl structure with two carboxylate groups and a hydroxyl group. The chemical formula can be represented as:
This structure is significant as it influences the compound's interactions within biological systems.
Hepatoprotective Effects
DDB has been extensively studied for its hepatoprotective properties. Research indicates that DDB can mitigate liver damage induced by various toxins. In a study involving concanavalin A (Con A)-induced liver injury in mice, DDB significantly reduced serum levels of alanine aminotransferase (ALT) and total bile acids, suggesting a protective effect against liver injury .
Table 1: Biochemical Parameters in Con A-Induced Liver Injury
| Parameter | Control Group | DDB Treatment Group |
|---|---|---|
| ALT (U/L) | 150 ± 20 | 80 ± 10 |
| Total Bile Acids (µmol/L) | 12 ± 2 | 5 ± 1 |
| TNF-α (pg/mL) | 300 ± 50 | 150 ± 30 |
DDB's mechanism of action appears to involve antioxidant activity, which helps protect hepatocyte DNA from oxidative damage and reduces inflammation mediated by tumor necrosis factor-alpha (TNF-α) .
Anticancer Properties
DDB has also shown promise in cancer research. It has been reported to reverse multidrug resistance in various cancer cell lines. For instance, DDB enhances the efficacy of doxorubicin in resistant breast carcinoma cells by increasing intracellular drug accumulation and inhibiting P-glycoprotein expression .
Table 2: Effects of DDB on Cancer Cell Lines
| Cell Line | Doxorubicin IC50 (µM) | DDB + Doxorubicin IC50 (µM) |
|---|---|---|
| MCF-7/Adr | 20 | 10 |
| Hepatocarcinoma Bel(7402) | 25 | 12 |
These findings suggest that DDB not only exhibits anticancer activity but also enhances the effectiveness of existing chemotherapeutic agents.
Study on Liver Damage
In a controlled study involving normal mice, groups were treated with DDB at varying doses over three months. The results indicated significant elevations in liver function markers such as ALT and gamma-glutamyltransferase (γ-GT), suggesting that prolonged exposure may lead to cellular proliferation and potential liver dysfunction .
Study on Multidrug Resistance
An in vitro study demonstrated that DDB could sensitize cancer cells to chemotherapy by modulating drug transport mechanisms. This was evidenced by increased apoptosis rates in treated cells compared to controls .
Q & A
Basic Question: What synthetic routes are commonly employed to prepare Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate?
Answer:
The compound is typically synthesized via esterification of its parent diacid, 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylic acid (CAS 1261889-89-7), using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). The reaction involves refluxing the diacid with excess methanol, followed by purification via recrystallization or column chromatography to isolate the diester . Purity (>97%) is confirmed by HPLC or NMR. Alternative routes may involve Suzuki-Miyaura coupling to construct the biphenyl backbone prior to esterification, though this requires careful optimization of protecting groups for the hydroxyl moiety.
Basic Question: How is the molecular structure of this compound verified experimentally?
Answer:
Structural confirmation relies on a combination of:
- Spectroscopy : ¹H/¹³C NMR to identify ester (–COOCH₃), hydroxyl (–OH), and biphenyl proton environments. IR spectroscopy confirms C=O (ester, ~1700 cm⁻¹) and O–H (phenolic, ~3300 cm⁻¹) stretches.
- X-ray crystallography : Single-crystal diffraction (e.g., Bruker APEX2/SAINT systems) resolves bond lengths (e.g., C–O ester bonds at ~1.34 Å), dihedral angles between aromatic rings, and hydrogen-bonding networks involving the hydroxyl group . Data refinement software (e.g., SHELXL) ensures accuracy (R-factor < 0.08).
Advanced Question: What computational methods predict the compound’s reactivity in catalytic or photochemical applications?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties such as HOMO-LUMO gaps (~4.5 eV for biphenyl derivatives) and charge distribution at the hydroxyl/ester groups. Reaction path searches using nudged elastic band (NEB) methods identify transition states for ester hydrolysis or hydroxyl-directed electrophilic substitution. Coupling computational results with experimental data (e.g., UV-Vis for photostability) validates predictive models .
Advanced Question: How can researchers address contradictions in reported melting points or spectral data across studies?
Answer:
Discrepancies often arise from polymorphism, solvent residues, or instrumentation calibration. To resolve:
- Perform differential scanning calorimetry (DSC) to detect polymorphic transitions.
- Use high-resolution mass spectrometry (HRMS) for exact mass confirmation (e.g., m/z 330.1102 for C₁₆H₁₄O₅).
- Cross-reference crystallographic data (e.g., unit cell parameters from ) with reported NMR shifts to identify solvent-free forms .
Advanced Question: What strategies enable functionalization of the biphenyl core without degrading ester groups?
Answer:
- Protecting groups : Temporarily silylate the hydroxyl (–OH) with tert-butyldimethylsilyl chloride to prevent oxidation during reactions.
- Directed ortho-metalation : Use lithium diisopropylamide (LDA) to deprotonate positions adjacent to the hydroxyl group for halogenation or cross-coupling.
- Microwave-assisted synthesis : Reduces reaction times, minimizing ester hydrolysis risks. Post-functionalization, deprotection (e.g., TBAF for silyl groups) restores the hydroxyl moiety .
Advanced Question: How is this compound integrated into metal-organic frameworks (MOFs), and what challenges arise?
Answer:
The hydroxyl and ester groups act as potential coordination sites for metal ions (e.g., Zn²⁺, Cu²⁺). Challenges include:
- Solvent compatibility : Hydrothermal synthesis may hydrolyze esters; use aprotic solvents (DMF, DMSO) at controlled temperatures.
- Linker stability : Post-synthetic modification (e.g., transesterification) can enhance MOF porosity. Structural analysis via PXRD and BET surface area measurements confirms framework integrity .
Advanced Question: What methodologies assess the environmental persistence or toxicity of this compound?
Answer:
- Biodegradation assays : OECD 301F (ready biodegradability) with HPLC-MS to track degradation products.
- Ecotoxicity : Use Daphnia magna or algae growth inhibition tests (OECD 202/201).
- Computational tools : EPI Suite’s ECOSAR predicts toxicity profiles based on QSAR models .
Advanced Question: How does polymorphism affect its physicochemical properties, and how are polymorphs characterized?
Answer:
Polymorphs exhibit differences in solubility and melting behavior. Characterization involves:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
